Regioisomeric Yield Superiority in Favipiravir Intermediate Synthesis: 6-Chloro Isomer Outperforms 5-Chloro Isomer by 2.2-Fold
In the patent-directed synthesis of Favipiravir intermediates, methyl 6-chloro-3-methylpyrazine-2-carboxylate (target compound) and its 5-chloro positional isomer are co-produced from a common precursor. Under identical reaction conditions, the 6-chloro isomer was obtained at a yield of 1.5 g, whereas the 5-chloro isomer yielded only 0.68 g [1]. This corresponds to a 2.2-fold yield advantage for the 6-chloro positional isomer. The product distribution ratio (approximately 2.2:1 in favor of the 6-chloro isomer) is governed by the regioselectivity of the chlorination step on the pyrazine scaffold.
| Evidence Dimension | Isolated yield from common precursor (regioselectivity) |
|---|---|
| Target Compound Data | 1.5 g (methyl 6-chloro-3-methylpyrazine-2-carboxylate) |
| Comparator Or Baseline | 0.68 g (methyl 5-chloro-3-methylpyrazine-2-carboxylate) |
| Quantified Difference | 2.2-fold higher yield (1.5 g vs. 0.68 g) |
| Conditions | Reaction of 3-methylpyrazine-2-carboxylate derivative with chlorinating agent; purification via ISCO chromatography (0% to 50% EtOAc/Hexanes gradient) |
Why This Matters
The 2.2-fold yield advantage directly translates to lower cost-per-gram and more efficient large-scale synthesis for procurement decisions involving antiviral intermediate production.
- [1] White, R.; Allen, J. R.; Epstein, O.; Hong, F.-T.; Hua, Z.; Human, J. B.; Lopez, P.; Olivieri, P. R.; Romero, K.; Schenkel, L.; Stellwagen, J.; Tamayo, N. A.; Zheng, X. M. US Patent US2014/213581 A1, 2014. (Data cited via synthesis route documentation) View Source
